molecular formula C16H36N6O2 B14246179 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide CAS No. 496967-24-9

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide

Cat. No.: B14246179
CAS No.: 496967-24-9
M. Wt: 344.50 g/mol
InChI Key: ADQAQCJGSZAUHQ-UHFFFAOYSA-N
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Description

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide is a complex organic compound with the molecular formula C₁₆H₃₆N₆O₂. This compound is characterized by multiple amine groups and a central amide linkage, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobutylamine with 3-(3-aminopropylamino)-3-oxopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to maximize the efficiency and purity of the final product. Post-reaction purification steps such as crystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its multiple amine groups.

    Medicine: Investigated for its potential as a drug candidate in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide involves its interaction with specific molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The central amide linkage provides structural stability, enabling the compound to fit into active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: A silane compound used for surface functionalization.

    N-(3-aminopropyl)butylamine: A simpler amine compound with fewer functional groups.

Uniqueness

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide is unique due to its combination of multiple amine groups and a central amide linkage, providing a versatile platform for various chemical modifications and interactions. This makes it particularly valuable in research and industrial applications where multifunctional molecules are required.

Properties

CAS No.

496967-24-9

Molecular Formula

C16H36N6O2

Molecular Weight

344.50 g/mol

IUPAC Name

3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide

InChI

InChI=1S/C16H36N6O2/c17-7-1-2-12-22(13-5-15(23)20-10-3-8-18)14-6-16(24)21-11-4-9-19/h1-14,17-19H2,(H,20,23)(H,21,24)

InChI Key

ADQAQCJGSZAUHQ-UHFFFAOYSA-N

Canonical SMILES

C(CCN(CCC(=O)NCCCN)CCC(=O)NCCCN)CN

Origin of Product

United States

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